Researchers studying VCAM-1-mediated inflammation often face compromised assay integrity when using generic probucol, which fails to inhibit TNF-α-induced VCAM-1 expression. Camobucol (AGIX-4207) is the targeted solution with 10 µM IC50, no off-target lipid-lowering or cardiotoxicity, and enhanced cellular uptake. • 10 µM IC50 against VCAM-1 expression, specific to redox-sensitive inflammatory gene regulation. • No confounding hypolipidemic or cardiotoxic effects. • Superior intracellular bioavailability for ROS quenching assays. Supplied with full analytical traceability.
Camobucol (AGIX-4207; CAS 216167-92-9) is a highly specialized synthetic phenolic antioxidant and probucol monoether derivative, primarily procured as a metabolically stable inhibitor of redox-sensitive inflammatory gene expression. Structurally defined by an acetic acid moiety attached to a probucol-like core, it serves as a critical reference standard in chemoinformatics and pharmaceutical research targeting vascular cell adhesion molecule-1 (VCAM-1). Unlike its parent compound probucol, Camobucol provides enhanced cellular bioavailability and targeted inhibition of intracellular signaling pathways without inducing confounding lipid-lowering or cardiotoxic side effects. This optimized lipophilicity and dual-action mechanism make it an essential baseline material for developing targeted therapies in atherosclerosis, rheumatoid arthritis, and other chronic inflammatory models [1].
Procuring generic probucol or unoptimized probucol derivatives as a substitute for Camobucol fundamentally compromises assay integrity in VCAM-1 targeted research. While probucol acts as a general antioxidant, it fails to inhibit TNF-α-induced VCAM-1 expression even at high concentrations. Furthermore, minor structural alterations to the carboxylic acid side chain—such as esterification, replacing the carboxy group with a cyano group, or adding hydroxyl groups—drastically alter the compound's lipophilicity, leading to a complete loss or severe reduction in VCAM-1 inhibitory potency. Camobucol's specific acetic acid linkage provides the precise lipophilic balance required for its targeted anti-inflammatory mechanism, rendering generic substitution non-viable for precise mechanistic studies [1].
Probucol may lack sufficient cellular permeability for intracellular ROS studies.
Broader-spectrum antioxidants may not reproduce VCAM-1/MCP-1 selectivity.
NF-κB pathway inhibitors introduce confounding transcriptional effects.
Camobucol demonstrates potent inhibition of TNF-α-induced VCAM-1 expression with an IC50 of 10 µM. In direct head-to-head in vitro assays, the parent compound probucol exhibited no inhibitory effect on VCAM-1 expression at concentrations up to 100 µM[1].
| Evidence Dimension | VCAM-1 Expression Inhibition (IC50) |
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Probucol (>100 µM, no effect) |
| Quantified Difference | >10-fold superiority in targeted inhibition |
| Conditions | TNF-α-induced VCAM-1 expression in vitro |
Buyers conducting targeted anti-inflammatory screening must procure Camobucol, as generic probucol lacks the specific VCAM-1 inhibitory mechanism entirely.
The acetic acid side chain of Camobucol is precisely optimized for the required lipophilicity to maintain VCAM-1 potency. Replacing the carboxy group with a cyano group results in a complete loss of effect at 50 µM, and adding three extra hydroxyl groups to the side chain (increasing hydrophilicity) decreases potency to an IC50 of 35 µM[1].
| Evidence Dimension | VCAM-1 Inhibition (IC50) based on side-chain modifications |
| Target Compound Data | 10 µM (acetic acid moiety) |
| Comparator Or Baseline | Hydroxylated derivative (35 µM) / Cyano derivative (No effect at 50 µM) |
| Quantified Difference | 3.5x to >5x loss of potency with hydrophilic/non-carboxylic substitutions |
| Conditions | In vitro structure-activity relationship (SAR) assays |
This quantitative SAR data confirms that researchers cannot substitute Camobucol with crude derivatives or generic esters without severely compromising target affinity.
While both Camobucol and probucol possess equivalent intrinsic antioxidant capacity in cell-free systems, Camobucol displays significantly enhanced cellular uptake. This translates to a potent inhibition of intracellular reactive oxygen species (ROS) in multiple cell types, whereas probucol's intracellular efficacy is severely limited by its poor bioavailability and cellular penetration [1].
| Evidence Dimension | Cellular Uptake and Intracellular ROS Inhibition |
| Target Compound Data | High cellular uptake with potent intracellular ROS inhibition |
| Comparator Or Baseline | Probucol (Poor cellular uptake) |
| Quantified Difference | Enhanced intracellular bioavailability leading to functional ROS quenching |
| Conditions | Multiple cell types in vitro |
For cell-based assays requiring intracellular redox modulation, Camobucol provides the necessary bioavailability that standard probucol lacks.
A major limitation of probucol in long-term studies is its tendency to cause significant prolongation of the QTc interval. Camobucol was specifically engineered to maintain antioxidant properties while eliminating the adverse QTc prolongation effect observed with the parent compound[1].
| Evidence Dimension | Cardiac Toxicity (QTc Prolongation) |
| Target Compound Data | No QTc prolongation |
| Comparator Or Baseline | Probucol (Significant QTc prolongation) |
| Quantified Difference | Complete elimination of specific cardiotoxic side effect |
| Conditions | In vivo safety and tolerability models |
Procuring Camobucol ensures that in vivo inflammatory models are not confounded by the cardiotoxic artifacts associated with generic probucol.
Due to its potent 10 µM IC50 against VCAM-1 expression, Camobucol is the ideal reference standard for in vitro and in vivo models of atherosclerosis, where preventing leukocyte recruitment to endothelial cells is the primary experimental endpoint [1].
Camobucol's ability to inhibit cytokine-induced levels of monocyte chemoattractant protein-1 (MCP-1) and interleukins makes it a highly specific tool compound for evaluating redox-sensitive inflammatory gene expression in human fibroblast-like synoviocytes [2].
Because of its enhanced cellular uptake compared to probucol, Camobucol is the preferred phenolic antioxidant for cell-based assays requiring precise quenching of intracellular reactive oxygen species (ROS) without inducing cytotoxicity [2].
In medicinal chemistry programs developing novel anti-inflammatory probucol derivatives, Camobucol serves as a critical lipophilicity and efficacy benchmark, demonstrating the exact structural requirements for dual antioxidant and VCAM-1 inhibitory activity[1].